molecular formula C9H16N2O3S B2454318 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034377-70-1

5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2454318
CAS No.: 2034377-70-1
M. Wt: 232.3
InChI Key: CKZHKPCMZZJQMS-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034305-84-3) is a sophisticated, sp3-rich bicyclic compound of high interest in modern drug discovery and medicinal chemistry. With a molecular formula of C15H15NO3S and a molecular weight of 289.35 g/mol, this structure combines a rigid 2-oxa-5-azabicyclo[2.2.1]heptane core with a pyrrolidine-1-sulfonyl functional group . The compound's value lies in its three-dimensional architecture, which is characterized by a high Fsp3 fraction. Saturated, three-dimensional structures like this bicyclo[2.2.1]heptane are increasingly sought after in library design because they are associated with greater clinical success, offering potential improvements in solubility, selectivity, and overall success in the drug development pipeline compared to flat, aromatic molecules . The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold itself is recognized as a valuable synthetic target that can serve as a bioisostere for piperidine and other saturated rings, helping to improve the pharmacokinetic properties of drug candidates . This reagent is supplied as a high-purity building block intended for use in research applications, such as the synthesis of novel molecular entities for DNA-encoded libraries (DEL) and the exploration of new chemical space in hit identification campaigns . The presence of the sulfonyl group offers a synthetic handle for further diversification. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c12-15(13,10-3-1-2-4-10)11-6-9-5-8(11)7-14-9/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZHKPCMZZJQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and employing continuous flow techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

The compound has shown promise in biological assays, particularly in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for pharmaceuticals aimed at specific enzymes or receptors. Notably, compounds derived from this bicyclic structure have been evaluated for their antibacterial and antifungal activities.

Medicine

In medicinal chemistry, the unique properties of this compound make it suitable for developing drugs that target neurological disorders or infections. Preliminary studies suggest its potential efficacy against certain pathogens, positioning it as a lead compound for further investigation.

Industry

The compound is also utilized in the production of advanced materials with tailored properties, such as enhanced stability or reactivity. Its applications extend to the development of agrochemicals and specialty chemicals used in various industrial processes.

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of derivatives of this compound, several compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method .
  • Drug Development : Research highlighted the potential of this compound in developing inhibitors for acetylcholinesterase, which is crucial in treating Alzheimer's disease . Molecular docking studies indicated favorable interactions with target proteins, suggesting a pathway for therapeutic application.
  • Material Science : The compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability, demonstrating its utility in material science applications .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific signaling cascades, which can result in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and an oxa-azabicycloheptane structure. This unique arrangement imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological activity.

Chemical Structure and Properties

The compound features a bicyclic structure with a pyrrolidine sulfonyl group, which is crucial for its biological activity. Its molecular formula is C9H14N2O2SC_9H_{14}N_2O_2S, and it has a molecular weight of approximately 218.29 g/mol.

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂S
Molecular Weight218.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to be effective against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies on related bicyclic compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For example, pyrazole derivatives have been reported to inhibit BRAF(V600E) and Aurora-A kinase, which are critical in cancer progression.

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, compounds with similar functionalities have exhibited anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . This suggests that this compound may also possess therapeutic potential in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds displayed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Antitumor Potential

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of bicyclic compounds were tested for their cytotoxic effects. The results showed that certain derivatives could significantly reduce cell viability, suggesting that modifications in the sulfonamide moiety could enhance antitumor activity .

Q & A

What are the optimized synthetic routes for 5-azabicyclo[2.2.1]heptane derivatives, and how do reaction conditions influence yield and purity?

Basic: What are the common synthetic strategies for bicyclic 5-azabicyclo[2.2.1]heptane frameworks? Answer: The core bicyclic structure is typically synthesized via cyclization of hydroxyproline derivatives. For example, trans-4-hydroxy-L-proline undergoes benzoylation, methylation, and tosylation to form intermediates, followed by borane-mediated cyclization (Scheme 1 in ). Key steps include stereochemical control during tosylation (TsCl, pyridine, 5°C) and reductive cyclization (LiBH₄ or NaBH₄) .

Advanced: How can conflicting yields or stereochemical outcomes be resolved when scaling up synthesis? Answer: Discrepancies often arise from temperature sensitivity during tosylation or incomplete reduction. For example, NaBH₄ in ethanol/THF (0°C to rt, 16 h) achieves full conversion of intermediates, while LiBH₄ requires strict anhydrous conditions . A comparative table of methods is provided below:

StepReagents/ConditionsYieldPurityReference
TosylationTsCl, DMAP, Et₃N, CH₂Cl₂, 0°C→rt93%>95%
Reductive CyclizationNaBH₄, EtOH/THF, 0°C→rt100%98%

Which analytical techniques are most effective for characterizing bicyclic sulfonamide derivatives?

Basic: What spectroscopic methods validate the structure of 5-azabicyclo[2.2.1]heptane derivatives? Answer: ¹H NMR (400 MHz, CDCl₃) resolves stereochemistry via coupling constants (e.g., δ 4.45–4.51 ppm for pyrrolidine protons). HRMS (ESI-TOF+) confirms molecular ions (e.g., [M+H]+ observed at m/z 234.1125) .

Advanced: How can overlapping signals in NMR spectra be deconvoluted for sulfonamide-substituted analogs? Answer: Use COSY or NOESY to distinguish diastereotopic protons. For sulfonamide derivatives, ¹³C NMR detects deshielding effects at the sulfonyl-attached nitrogen (δ ~55–60 ppm) .

How does stereochemistry impact the reactivity and stability of 5-azabicyclo[2.2.1]heptane derivatives?

Basic: Why is the (1S,4S) configuration critical for stability? Answer: The (1S,4S) configuration minimizes steric strain in the bicyclic system, enhancing thermal stability. Hydrochloride salts (e.g., CAS 31560-06-2) exhibit improved crystallinity and shelf life compared to free bases .

Advanced: How do stereochemical errors during synthesis affect downstream applications? Answer: Incorrect configurations (e.g., 1R,4S) introduce ring strain, leading to decomposition under acidic conditions. Stereochemical purity (>99% ee) is verified via chiral HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

What methodological approaches are used to assess environmental degradation of sulfonamide-containing bicyclic compounds?

Advanced: How can abiotic/biotic degradation pathways be modeled for these compounds? Answer: Use accelerated stability studies (pH 3–9, 40°C) to identify hydrolysis products. LC-MS/MS detects sulfonic acid derivatives (e.g., m/z 152.1 fragment). Environmental fate models (EPI Suite) predict half-lives in soil (>30 days) .

How do conflicting synthetic yields reported in literature arise, and how can they be mitigated?

Advanced: Why does Portoghese’s method (Scheme 1, ) report 90% yield for benzoylation, while newer protocols achieve 91–93%? Answer: Differences stem from reaction scale and purification. Microscale reactions (≤5 mmol) favor column chromatography (EA/PE eluent), while bulk processes use recrystallization (DMF/EtOH), sacrificing yield for scalability .

What strategies are employed to develop RP-HPLC methods for bicyclic sulfonamides?

Basic: Which mobile phases resolve sulfonamide derivatives effectively? Answer: A gradient of 0.1% formic acid in acetonitrile/water (10%→90% over 20 min) on a C18 column (5 µm, 250 mm) achieves baseline separation (retention time ~12.5 min) .

Advanced: How is method validation performed for trace impurity analysis? Answer: Follow ICH Q2(R1): linearity (R² >0.999), LOD/LOQ (0.1 µg/mL), and precision (%RSD <2%). Spiked recovery tests (80–120%) confirm accuracy .

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